molecular formula C5H12N2O2S B3243006 N,N-Dimethylazetidine-3-sulfonamide CAS No. 1542590-67-9

N,N-Dimethylazetidine-3-sulfonamide

Cat. No.: B3243006
CAS No.: 1542590-67-9
M. Wt: 164.23
InChI Key: POGAZILOKGSCTO-UHFFFAOYSA-N
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Description

Product Overview N,N-Dimethylazetidine-3-sulfonamide is a chemical compound with the molecular formula C 5 H 12 N 2 O 2 S and a molecular weight of 164.23 g/mol . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Research Applications and Value Sulfonamide-functionalized compounds are a significant class in scientific research due to their wide range of potential pharmacological activities. While the specific biological activity and research applications for this compound are not yet detailed in the literature, sulfonamide derivatives are generally investigated for their roles as enzyme inhibitors, antibacterial agents, and in material science . The presence of the azetidine ring, a four-membered nitrogen heterocycle, is of particular interest in medicinal chemistry for its potential to influence the molecule's physicochemical properties and metabolic stability. Mechanism of Action & Chemical Properties As a research chemical, the mechanism of action for this specific compound is not defined. In a broader context, sulfonamides are known to act as functional group mimics in medicinal chemistry. The sulfonamide group (-SO 2 NH-) can participate in hydrogen bonding and often serves as a key pharmacophore in the design of molecules that target enzymes . Researchers may explore its use as a building block in the synthesis of more complex molecules or as a candidate in high-throughput screening assays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylazetidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c1-7(2)10(8,9)5-3-6-4-5/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGAZILOKGSCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis of 3 Aminoazetidine Intermediate:

The construction of the azetidine (B1206935) ring is often the most challenging step. Methods such as intramolecular cyclization are common. acs.org For example, a multi-gram scale synthesis of trisubstituted azetidines has been reported, demonstrating the feasibility of producing these scaffolds in larger quantities. nih.gov

Table 1: Illustrative Conditions for Azetidine Synthesis (Analogous Systems)

Starting MaterialReagents and ConditionsProductYieldReference
N-allyl amino diolsMulti-step sequence including N-alkylation and protection/deprotection stepsTrisubstituted azetidinesMulti-gram scale nih.gov
γ-haloalkyl-iminesSodium borohydride, refluxing methanolN-substituted azetidinesHigh bham.ac.uk
HomoallylbenzylaminesSelenium-induced cyclization, acetonitrile, room temperature1,2,4-trisubstituted azetidines70-100% conversion bham.ac.uk

Sulfonylation of the Azetidine Intermediate:

Once the 3-aminoazetidine intermediate is obtained, the final step is the formation of the N,N-dimethylsulfonamide. This can typically be achieved by reacting the amine with a suitable sulfonylating agent. While traditional methods often employ sulfonyl chlorides, newer, milder methods are being developed. A one-pot synthesis of sulfonamides from unactivated acids and amines has been reported, which could offer a more streamlined process at scale. nih.gov

Table 2: Illustrative Conditions for Sulfonamide Synthesis

Amine SubstrateSulfonylating Agent/MethodProductYieldReference
Various primary and secondary aminesSulfonyl chlorides, acetonitrile, refluxSulfonamidesQuantitative nih.gov
Sulfonamidesα,β-unsaturated esters, NaOH, TBAB, microwave irradiationN,N-dialkyl sulfonamidesGood to excellent sid.ir
Sulfonamides and formamidesNaI, TBHPN-sulfonyl formamidinesUp to 90% organic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation of N,n Dimethylazetidine 3 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms.

Comprehensive ¹H and ¹³C NMR Signal Assignment

The ¹H NMR spectrum of N,N-Dimethylazetidine-3-sulfonamide is expected to exhibit distinct signals corresponding to the protons of the azetidine (B1206935) ring and the N,N-dimethyl groups. The protons on the azetidine ring would likely appear as complex multiplets due to spin-spin coupling. The methine proton at the C3 position, being adjacent to the electron-withdrawing sulfonamide group, is anticipated to resonate at a downfield chemical shift. The methylene (B1212753) protons at the C2 and C4 positions would show diastereotopic effects, leading to separate signals. The six protons of the two methyl groups on the sulfonamide nitrogen are expected to appear as a singlet, given their chemical equivalence.

In the ¹³C NMR spectrum, four distinct signals are predicted for the carbon skeleton of this compound. The carbon atom (C3) directly attached to the sulfonamide group would be significantly deshielded and thus appear at a lower field. The two equivalent methylene carbons (C2 and C4) of the azetidine ring would resonate at a higher field. The two equivalent methyl carbons of the N,N-dimethyl group would appear at the highest field, reflecting their more shielded environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Azetidine-C3H3.8 - 4.2 (m)55 - 60
Azetidine-C2/4H₂3.5 - 3.9 (m)45 - 50
N(CH₃)₂2.7 - 2.9 (s)35 - 40

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. libretexts.orgwisc.edu s = singlet, m = multiplet.

Two-Dimensional NMR Techniques (COSY, HMQC, HSQC, NOESY) for Structural Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional NMR experiments is invaluable. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, cross-peaks would be expected between the methine proton at C3 and the methylene protons at C2 and C4, confirming their connectivity within the azetidine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. wikipedia.orgyoutube.com The HSQC spectrum would show a correlation between the ¹H signal of the N,N-dimethyl groups and the corresponding ¹³C signal, as well as correlations for each of the azetidine ring protons with their attached carbons. This allows for the definitive assignment of the carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the three-dimensional structure of the molecule. nih.govutoronto.ca For this compound, NOESY could reveal through-space interactions between the protons of the N,N-dimethyl groups and the protons on the azetidine ring, helping to define the conformation of the molecule.

Solid-State NMR for Polymorphic Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful tool for characterizing different polymorphic forms, as the NMR parameters are sensitive to the local molecular environment and packing in the solid state. nih.gov By analyzing the ¹³C and ¹⁵N chemical shifts and their anisotropies in the solid state, different polymorphs of this compound could be identified and their distinct molecular conformations and packing arrangements elucidated. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of intermolecular interactions.

Analysis of S-N and SO₂ Stretching Vibrations

The infrared and Raman spectra of this compound are expected to show characteristic absorption bands for the sulfonamide group. The asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.org The stretching vibration of the S-N bond is expected to be observed in the 940-840 cm⁻¹ range. rsc.org The precise positions of these bands can provide information about the electronic environment of the sulfonamide moiety.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
SO₂ Asymmetric Stretch1350 - 1300
SO₂ Symmetric Stretch1160 - 1140
S-N Stretch940 - 840

Note: Expected ranges are based on typical values for sulfonamides. rsc.org

Elucidation of Intermolecular Interactions and Hydrogen Bonding via Spectral Shifts

An article on the advanced spectroscopic characterization of this compound cannot be generated as requested. A comprehensive search of publicly available scientific literature and databases did not yield specific experimental data for this compound regarding X-ray crystallography, rotational spectroscopy, or circular dichroism.

The creation of a scientifically accurate article with detailed research findings and data tables, as specified in the instructions, requires access to published studies that have performed these precise analytical techniques on this compound. As no such studies were located, the foundational information necessary to construct the content for the requested sections is unavailable.

Other Spectroscopic Techniques

Gas Electron Diffraction (GED) for Precise Bond Lengths and Angles

Gas Electron Diffraction (GED) is a powerful technique for determining the three-dimensional structure of molecules in the gas phase. This method provides precise measurements of bond lengths, bond angles, and dihedral angles, offering insights into the conformational preferences of a molecule free from intermolecular interactions that are present in the solid state. While a dedicated GED study for this compound has not been reported in the literature, valuable structural information can be inferred from GED studies of its constituent functional groups: the azetidine ring and the sulfonamide moiety.

Analysis of related compounds by GED allows for a detailed and scientifically grounded prediction of the geometric parameters for this compound.

Structural Insights from Azetidine GED Studies

GED studies on the parent azetidine molecule have revealed that the four-membered ring is not planar but rather puckered. rsc.org This puckering is a result of the balance between ring strain and torsional strain. A study by Dorofeeva, Mastryukov, Vilkov, and Hargittai determined the dihedral angle of the azetidine ring to be 37°. rsc.org This non-planar conformation is a key structural feature.

The C-N and C-C bond lengths within the azetidine ring are also influenced by ring strain. In the gas-phase structure of azetidine, these bonds are observed to be slightly longer than in their acyclic counterparts. rsc.orgkit.edu This elongation is a direct consequence of the strained four-membered ring system.

Geometric Parameters of the Sulfonamide Group from GED

The geometry of the sulfonamide group has been extensively studied using GED in various organic molecules. nih.govresearchgate.net These studies provide a reliable basis for the expected bond lengths and angles in the N,N-dimethylsulfonamide portion of the target molecule.

A joint gas-phase electron diffraction and quantum chemical study of sulfanilamide (B372717) provided precise measurements for the bonds within the sulfonamide group. researchgate.net For instance, the average S=O bond length was found to be 1.433 Å, the C-S bond length was 1.763 Å, and the S-N bond length was 1.649 Å. researchgate.net The study also determined the average CSO bond angle to be 109.0° and the CSN bond angle to be 104.7°. researchgate.net

Furthermore, studies on methylbenzene sulfonamides have also contributed to the understanding of the conformational preferences of the sulfonamide group. nih.gov These studies, combining GED with quantum chemical calculations, have shown that the orientation of the amino group relative to the S=O bonds can lead to different stable conformers, such as eclipsed and staggered forms. nih.gov

Based on these findings, the anticipated bond lengths and angles for this compound can be tabulated.

Table 1: Predicted Bond Lengths in this compound based on GED data of related compounds.

BondPredicted Length (Å)Reference Compound(s)Citation
C-C (in azetidine)~1.55Azetidine rsc.org
C-N (in azetidine)~1.48Azetidine rsc.org
C-S~1.76Sulfanilamide researchgate.net
S=O~1.43Sulfanilamide researchgate.net
S-N~1.65Sulfanilamide researchgate.net

Table 2: Predicted Bond Angles in this compound based on GED data of related compounds.

AnglePredicted Angle (°)Reference Compound(s)Citation
C-N-C (in azetidine)~88Azetidine rsc.org
N-C-C (in azetidine)~87Azetidine rsc.org
C-C-C (in azetidine)~87Azetidine rsc.org
C-S-O~109Sulfanilamide researchgate.net
C-S-N~105Sulfanilamide researchgate.net
O-S-O~120-

Computational and Theoretical Investigations of N,n Dimethylazetidine 3 Sulfonamide

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are foundational to modern chemistry, providing quantitative predictions of molecular properties. DFT, particularly with functionals like B3LYP, and various ab initio methods are employed to model the behavior of N,N-Dimethylazetidine-3-sulfonamide with a high degree of accuracy. nih.govnih.gov

The electronic character of this compound is dictated by the interplay between the strained azetidine (B1206935) ring and the electron-withdrawing sulfonamide group. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding its reactivity.

The HOMO is expected to be localized primarily on the azetidine ring's nitrogen atom and adjacent carbons, as the nitrogen lone pair is the most significant electron-donating feature. The LUMO, conversely, would be centered on the sulfonamide group, specifically on the sulfur atom and the oxygen atoms, due to the group's strong electron-withdrawing nature. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) mapping reveals the charge distribution across the molecule. indexcopernicus.com For this compound, the MEP would show a region of negative potential (red/yellow) around the electronegative oxygen atoms of the sulfonamide group, indicating their susceptibility to electrophilic attack. A region of positive potential (blue) would likely be found around the N-H protons of a comparable primary or secondary sulfonamide, highlighting their acidic nature. indexcopernicus.com The nitrogen atom of the azetidine ring would also influence the potential map.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Energies

Molecular Orbital Energy (eV) Description
LUMO -1.5 Centered on the SO₂ group, indicating a site for nucleophilic attack.
HOMO -7.8 Primarily located on the azetidine nitrogen, indicating a site for electrophilic attack.

Note: The values in this table are illustrative, based on typical DFT calculations for similar heterocyclic sulfonamides, and serve to demonstrate the expected electronic structure.

The three-dimensional structure of this compound is not static. The four-membered azetidine ring is known to exist in puckered, non-planar conformations to alleviate some of its inherent ring strain. srce.hr Computational modeling can map the potential energy surface associated with this ring puckering, identifying the most stable conformer and the energy barriers between different puckered states.

Furthermore, rotation around the C-S and S-N single bonds introduces additional conformational isomers (rotamers). A detailed conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting geometry. This process generates a potential energy landscape, pinpointing the global minimum energy conformation and other low-energy local minima that could be populated at room temperature. These studies are vital for understanding how the molecule's shape influences its interactions with biological targets or other molecules.

Quantum chemical calculations can predict various spectroscopic parameters, providing a powerful means to validate experimental findings. nih.gov

NMR Spectroscopy: By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical spectra can aid in the assignment of complex experimental spectra, confirming the molecular structure. For instance, the protons on the azetidine ring would have distinct predicted shifts based on their orientation relative to the sulfonamide group.

IR Spectroscopy: The calculation of vibrational frequencies allows for the simulation of the infrared (IR) spectrum. researchgate.net Characteristic peaks, such as the strong symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide group (typically found between 1300-1400 cm⁻¹ and 1100-1200 cm⁻¹, respectively), can be predicted and compared with experimental data. mdpi.commdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and simulate the UV-Vis absorption spectrum. While the saturated azetidine ring does not absorb in the near-UV range, the electronic transitions would primarily involve the sulfonamide moiety.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Parameter Predicted Value
¹H NMR Chemical Shift (Azetidine CH₂) 3.5 - 4.5 ppm
¹³C NMR Chemical Shift (Azetidine CH-S) 50 - 60 ppm
IR S=O Asymmetric Stretch ~1350 cm⁻¹
IR S=O Symmetric Stretch ~1160 cm⁻¹

Note: These are representative values based on computational studies of analogous structures and serve for illustrative purposes. nih.govmdpi.com

The azetidine ring is a saturated, four-membered heterocycle and is therefore non-aromatic. A key characteristic of this ring system is its significant ring strain energy (RSE). This strain arises from angle deviation (bond angles compressed from the ideal tetrahedral 109.5°), torsional strain (eclipsing interactions), and transannular strain.

Computational methods are the primary means of quantifying RSE. This is typically achieved by using isodesmic or homodesmotic reactions, where the number and type of bonds are conserved on both sides of a hypothetical reaction, isolating the effect of the ring structure. stackexchange.com The calculated RSE for the parent azetidine is approximately 25-26 kcal/mol. srce.hrosti.gov This high strain energy makes the ring susceptible to opening reactions, a feature that can be exploited in chemical synthesis. The presence of the N,N-dimethylsulfonamide substituent is expected to slightly modify this value, with computational studies able to predict the magnitude of this effect. osti.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the detailed pathways of chemical reactions, providing insights into their feasibility and kinetics.

By modeling a proposed reaction, such as the synthesis of this compound or a subsequent ring-opening reaction, chemists can elucidate the complete reaction mechanism. This involves locating the geometry of the transition state (TS)—the highest energy point along the reaction coordinate—and characterizing it through frequency calculations (a single imaginary frequency confirms a true TS). nih.govnih.gov

Table 3: Hypothetical Reaction Energetics for a Ring-Opening Reaction

Species Description Relative Energy (kcal/mol)
Reactant + Nu⁻ This compound + Nucleophile 0.0
Transition State Structure corresponding to the C-N bond breaking +15.2

Note: This table illustrates a hypothetical energetic profile for a nucleophilic ring-opening reaction, demonstrating the type of data obtained from computational reaction mechanism studies.

Solvent Effects and Catalytic Cycle Modeling in Synthetic Processes

Computational modeling plays a crucial role in understanding the synthesis of azetidine-containing compounds. The choice of solvent can significantly influence reaction rates and outcomes, and theoretical models are employed to predict these effects. By simulating the reaction environment, chemists can rationalize the role of the solvent in stabilizing transition states or intermediates.

In the context of catalytic processes for synthesizing azetidines, computational studies are vital for elucidating complex reaction mechanisms. For instance, in palladium(II)-catalyzed intramolecular C(sp³)–H amination for forming azetidine rings, modeling helps to understand the key steps, such as the reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org These models can map out the energy landscape of the entire catalytic cycle, identifying the rate-determining steps and the influence of ligands and additives on the reaction efficiency. Similarly, for photocatalytic methods like the aza-Paternò–Büchi reaction, which can be used to form azetidines via a [2+2] cycloaddition, modeling helps to explain the role of the photocatalyst in activating precursors through energy transfer. rsc.org While specific models for this compound are not detailed in the literature, these general approaches are fundamental to optimizing the synthesis of such functionalized four-membered heterocycles.

Understanding Strain-Induced Reactivity of the Azetidine Ring

The chemical reactivity of the azetidine ring in this compound is fundamentally governed by its inherent ring strain. Azetidines are four-membered nitrogen-containing heterocycles whose properties are largely driven by this strain. researchwithrutgers.com The ring strain energy of azetidine is approximately 25.2-25.4 kcal/mol. rsc.orgresearchgate.net This value places it between the highly reactive and less stable aziridines (three-membered rings) and the more stable, unreactive pyrrolidines (five-membered rings). rsc.orgresearchwithrutgers.com

This substantial strain energy makes the azetidine ring susceptible to ring-opening reactions, which can be triggered under appropriate conditions, providing a powerful tool for synthetic functionalization. researchwithrutgers.comrsc.org The stability of the azetidine ring is sufficient for facile handling, yet the strain is high enough to enable unique chemical transformations that are not accessible with less strained systems. rsc.org This balance of stability and reactivity is a key feature that makes azetidine-containing molecules, including this compound, valuable scaffolds in medicinal chemistry. rsc.orgresearchwithrutgers.com The strain-release principle is leveraged in various synthetic methods to create functionalized azetidines. nih.gov

Ring SystemRing SizeApproximate Ring Strain Energy (kcal/mol)
Aziridine3-membered26.7 - 27.7 rsc.orgresearchgate.net
Azetidine 4-membered 25.2 - 25.4 rsc.orgresearchgate.net
Pyrrolidine5-membered5.4 - 5.8 rsc.orgresearchgate.net
Piperidine6-membered~0 researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com For a compound like this compound, MD simulations can provide deep insights into its dynamic behavior in various environments, which is crucial for understanding its biological function and interaction with other molecules. nih.gov The process typically involves setting up a system containing the molecule of interest, often in a solvent like water, and then calculating the forces between atoms and their consequent motions based on classical mechanics. mdpi.comdovepress.com

Investigation of Conformational Dynamics and Flexibility in Solution

MD simulations are extensively used to explore the conformational landscape and flexibility of molecules in solution. By simulating the trajectory of this compound over nanoseconds or even microseconds, researchers can observe how the molecule folds, rotates, and changes its shape. dovepress.com This provides a detailed picture of the accessible conformations and the energy barriers between them.

Key parameters are analyzed from the simulation trajectory to quantify this dynamic behavior. frontiersin.org The Root Mean Square Deviation (RMSD) measures the average deviation of the molecule's atoms over time from a reference structure, indicating its structural stability. frontiersin.org The Root Mean Square Fluctuation (RMSF) reveals the fluctuation of individual atoms, highlighting the most flexible regions of the molecule. dovepress.comfrontiersin.org Other metrics like the Radius of Gyration (Rg) and Solvent Accessible Surface Area (SASA) provide information about the molecule's compactness and exposure to the solvent, respectively. dovepress.com

ParameterDescriptionInsight Provided
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the simulated structure and a reference structure. frontiersin.orgOverall structural stability and convergence of the simulation. frontiersin.org
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of each atom or residue around its average position. dovepress.comIdentifies flexible or rigid regions within the molecule. frontiersin.org
Radius of Gyration (Rg) Represents the root mean square distance of the atoms from their common center of mass. dovepress.comCompactness and overall shape of the molecule over time.
Solvent Accessible Surface Area (SASA) The surface area of the molecule that is accessible to a solvent. dovepress.comInformation on the molecule's interaction with the surrounding solvent.
Hydrogen Bonds Analysis of the formation and breaking of hydrogen bonds (intramolecular or with solvent). dovepress.comStability of specific conformations and solvent interactions.

Simulation of Molecular Recognition and Ligand-Target Interactions

Understanding how a molecule like this compound recognizes and binds to a biological target, such as a protein or enzyme, is fundamental to drug discovery. MD simulations provide an atomic-level view of this molecular recognition process. nih.govnih.gov These simulations can model the entire binding event, from the initial diffusion of the ligand near the target to its final accommodation in the binding site. nih.govfrontiersin.org

By analyzing the simulation trajectories, researchers can identify the key amino acid residues involved in the interaction and characterize the nature of the binding forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. najah.edu Furthermore, computational techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the simulation snapshots to estimate the binding free energy of the ligand-target complex, which helps in ranking potential drug candidates. nih.gov While specific simulations for this compound are not publicly available, this methodology is a standard and powerful tool for studying the interactions of small molecules with their biological targets. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. doi.orgfrontiersin.org These models are built by establishing a mathematical relationship between calculated molecular descriptors (numerical representations of molecular structure) and experimentally measured properties. frontiersin.org For sulfonamides, QSPR studies are valuable for predicting key properties without the need for extensive laboratory experiments. nih.gov

Prediction of Physicochemical Descriptors and Their Correlation with Structural Features

In QSPR modeling of sulfonamides, a wide range of molecular descriptors are calculated to capture different aspects of the molecular structure. researchgate.net These can be broadly categorized into topological, geometrical, and quantum chemical descriptors. Topological indices, such as the Wiener, Randić, and Balaban indices, describe the atomic connectivity and branching of the molecule. nih.govresearchgate.net Quantum chemical descriptors, like the energy of the Lowest Unoccupied Molecular Orbital (LUMO), provide insight into the electronic properties. researchgate.net

These descriptors are then used in statistical methods, such as multiple linear regression, to build models that can predict physicochemical properties. researchgate.net For example, studies on sulfonamides have shown that descriptors like the Balaban index (J), LUMO energy (Elumo), and Harary index (H) can be combined to create robust models for predicting properties such as heat capacity (Cv) and entropy (S). researchgate.net Such models are essential for the rational design of new compounds, like derivatives of this compound, by allowing for the in-silico screening of molecules with desired physicochemical characteristics. frontiersin.org

Descriptor TypeExample DescriptorPredicted Physicochemical Property
Topological Balaban index (J), Harary index (H), Randić index (¹X) researchgate.netThermal Energy (Eth), Heat Capacity (Cv), Entropy (S) researchgate.net
Quantum Chemical Energy of LUMO (Elumo) researchgate.netThermal Energy (Eth), Heat Capacity (Cv), Entropy (S) researchgate.net
Lipophilicity LogP (Octanol-water partition coefficient) frontiersin.orgBiological activity, Membrane permeability frontiersin.org

In Silico Assessment of Molecular Interactions and Binding Affinity

A comprehensive search of scientific literature and chemical databases yielded no specific studies on the in silico assessment of molecular interactions and binding affinity for the compound This compound . While extensive research exists for the broader class of sulfonamides and various azetidine derivatives, computational and theoretical investigations specifically targeting this compound are not publicly available at this time.

Computational methods such as molecular docking, molecular dynamics simulations, and quantum mechanics are crucial for predicting how a molecule like this compound might interact with biological targets. These in silico techniques are instrumental in modern drug discovery and development, providing insights into:

Binding Affinity: Predicting the strength of the interaction between the compound and a specific protein target, often expressed as binding energy (e.g., in kcal/mol).

Interaction Modes: Identifying the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Conformational Analysis: Determining the most likely three-dimensional arrangement (conformation) of the molecule when it binds to a target.

The general approach for such an investigation would involve:

Target Identification: Selecting a protein or enzyme of interest that is hypothesized to interact with the compound.

Molecular Docking: Using specialized software to predict the preferred orientation of this compound within the binding site of the target protein. This would generate a docking score or binding energy, indicating the potential strength of the interaction.

Molecular Dynamics (MD) Simulations: Simulating the movement of the compound and the protein over time to assess the stability of the predicted binding mode and to refine the understanding of the interactions.

Without published research specifically on this compound, it is not possible to provide detailed research findings or data tables related to its molecular interactions and binding affinity. The scientific community has not yet directed its focus to the computational analysis of this particular molecule.

Reactivity, Functionalization, and Derivatization Strategies for N,n Dimethylazetidine 3 Sulfonamide

Chemical Transformations of the Sulfonamide Functional Group

The sulfonamide group in N,N-Dimethylazetidine-3-sulfonamide is a versatile handle for a variety of chemical modifications. These transformations can be used to introduce new functional groups, create conjugates with other molecules, or to utilize the sulfonamide as a protecting group.

The nitrogen atom of the sulfonamide is a key site for functionalization. While the N,N-dimethyl substitution in the target molecule precludes direct N-H functionalization, the principles of sulfonamide reactivity can be applied to its primary and secondary amine precursors.

N-Alkylation: The alkylation of primary and secondary sulfonamides is a common method for introducing alkyl groups. thieme-connect.com This reaction typically proceeds under basic conditions to deprotonate the sulfonamide nitrogen, followed by reaction with an alkyl halide. thieme-connect.com For the synthesis of this compound itself, a precursor such as azetidine-3-sulfonamide (B3243007) would be subjected to exhaustive methylation.

N-Acylation: The introduction of an acyl group to a sulfonamide nitrogen can be achieved using acyl chlorides or anhydrides. This reaction provides access to N-acylsulfonamides, which are important building blocks in organic synthesis.

N-Sulfonylation: Further sulfonylation of a primary sulfonamide can lead to the formation of bis-sulfonimides. This transformation adds another layer of complexity and functionality to the molecule.

Table 1: Representative N-Functionalization Reactions of a Precursor Azetidine-3-sulfonamide

Reaction TypeReactantReagentsProduct
N-AlkylationAzetidine-3-sulfonamideMethyl iodide, Potassium carbonateThis compound
N-AcylationAzetidine-3-sulfonamideAcetyl chloride, TriethylamineN-Acetyl-azetidine-3-sulfonamide
N-SulfonylationAzetidine-3-sulfonamideBenzenesulfonyl chloride, PyridineN-(Phenylsulfonyl)azetidine-3-sulfonamide

This table presents hypothetical reactions based on established sulfonamide chemistry.

The sulfonamide linkage is a robust and synthetically accessible connection that can be used to create conjugates and hybrid molecules. This strategy is particularly valuable in medicinal chemistry for combining different pharmacophores. The synthesis of such conjugates often involves the reaction of a sulfonyl chloride with an amine or an amine-containing molecule. researchgate.net For instance, the azetidine-3-sulfonyl chloride precursor could be reacted with a variety of amine-containing molecules to form diverse sulfonamide conjugates.

While sulfonamides are generally stable, they can be cleaved under specific, often harsh, reducing or acidic conditions. This property allows them to be used as protecting groups for amines. The choice of the sulfonamide protecting group influences the cleavage conditions. For example, tosylamides are typically cleaved with strong acids or reducing agents like sodium in liquid ammonia, while other sulfonamides may be cleaved under milder conditions. Although less common for tertiary sulfonamides like this compound, the cleavage of the sulfur-nitrogen bond in precursor sulfonamides is a potential synthetic strategy. chemrxiv.orgnih.gov

Ring-Opening and Functionalization Reactions of the Azetidine (B1206935) Moiety

The inherent ring strain of the azetidine ring makes it susceptible to cleavage and functionalization under various reaction conditions. rsc.org These reactions provide a pathway to more complex, acyclic structures.

The azetidine ring can be opened by both nucleophiles and electrophiles. magtech.com.cnbeilstein-journals.org

Nucleophilic Ring-Opening: Nucleophiles can attack one of the carbon atoms of the azetidine ring, leading to ring cleavage. The regioselectivity of the attack is influenced by the substituents on the ring and the nature of the nucleophile. magtech.com.cn In the case of this compound, a nucleophile could potentially attack either the C2 or C4 position. The presence of the sulfonamide group at C3 can influence the electronic properties of the ring and direct the nucleophilic attack.

Electrophilic Ring-Opening: Acid-mediated ring-opening is a common pathway for azetidines. nih.gov Protonation of the azetidine nitrogen activates the ring towards nucleophilic attack, often by the counter-ion of the acid or the solvent.

Table 2: Potential Ring-Opening Reactions of this compound

Reaction TypeReagentsPotential Product
Nucleophilic Ring-OpeningSodium cyanide, DMSO3-(N,N-Dimethylsulfamoyl)-4-aminobutyronitrile
Acid-Catalyzed Ring-OpeningHydrochloric acid, Water3-(N,N-Dimethylsulfamoyl)-1-amino-2-propanol

This table presents hypothetical reactions based on established azetidine chemistry.

Direct functionalization of the C-H bonds of the azetidine ring is a powerful strategy for introducing new substituents without pre-functionalization. rsc.org

C-H Functionalization: Recent advances in catalysis have enabled the direct C-H functionalization of saturated heterocycles like azetidine. rsc.orgacs.org These methods often employ transition metal catalysts to activate specific C-H bonds, allowing for the introduction of aryl, alkyl, or other functional groups. For this compound, C-H functionalization could potentially occur at the C2 or C4 positions.

Cross-Coupling Reactions: If a leaving group, such as a halide, is present on the azetidine ring, cross-coupling reactions like Suzuki or Buchwald-Hartwig amination can be employed to form new carbon-carbon or carbon-nitrogen bonds. organic-chemistry.org For example, a 3-halo-N,N-dimethylazetidine precursor could be used in such reactions prior to the introduction of the sulfonamide group.

N,n Dimethylazetidine 3 Sulfonamide As a Molecular Scaffold in Advanced Chemical Biology and Materials Research

Design Principles for Molecular Recognition and Enzyme Inhibition

The inherent structural features of the N,N-dimethylazetidine-3-sulfonamide scaffold are conducive to its application in the rational design of enzyme inhibitors and modulators. The strained four-membered azetidine (B1206935) ring offers a rigid framework that can orient substituents in well-defined vectors, while the sulfonamide group provides a key interaction point for various biological targets.

Rational Design for Specific Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase)

Sulfonamides are a well-established class of inhibitors for zinc-containing metalloenzymes, most notably carbonic anhydrases (CAs). mdpi.com The inhibitory mechanism relies on the coordination of the deprotonated sulfonamide nitrogen (SO₂NH⁻) to the zinc ion (Zn²⁺) located in the enzyme's active site. mdpi.commdpi.com This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic role in the reversible hydration of carbon dioxide. mdpi.commdpi.com

The rational design of CA inhibitors based on the this compound scaffold would leverage this established mechanism. The sulfonamide moiety acts as the primary "warhead" for zinc binding. The N,N-dimethyl substitution on the sulfonamide nitrogen, however, classifies it as a tertiary sulfonamide. This is a key distinction from primary sulfonamides (R-SO₂NH₂) which are typically noncompetitive inhibitors. nih.gov N-methylated sulfonamides have been shown to act as competitive inhibitors. nih.gov The azetidine ring serves as a rigid scaffold that can be further functionalized to achieve selective binding to different CA isoforms. There are 16 known human CA isoforms with varying cellular localizations and physiological roles, making isoform-selective inhibition a critical goal for therapeutic applications, such as in cancer or glaucoma treatment. mdpi.commagtech.com.cn The specific geometry of the azetidine ring can position additional substituents to interact with amino acid residues lining the active site cavity, thereby enhancing both potency and selectivity for a desired CA isoform over others. nih.gov

Table 1: Comparison of Sulfonamide-Based Carbonic Anhydrase Inhibitors

Compound Class Inhibition Mechanism Key Structural Feature Therapeutic Application
Primary Aromatic/Heterocyclic Sulfonamides Noncompetitive Unsubstituted sulfonamide (SO₂NH₂) Glaucoma, Epilepsy, Diuretics mdpi.commdpi.com
N-Methyl Sulfonamides Competitive N-methylated sulfonamide (SO₂NHCH₃) Potential for topical activity nih.gov
N-Hydroxy-N-Methyl Sulfonamides Irreversible N-hydroxy-N-methyl sulfonamide group Investigational nih.gov

| This compound | Competitive (Predicted) | Tertiary sulfonamide on a rigid azetidine scaffold | Investigational scaffold for selective inhibitors |

Exploration of Allosteric Modulation Mechanisms

Allosteric modulators are molecules that bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. mdpi.com This binding event induces a conformational change in the protein, which in turn alters the affinity or efficacy of the endogenous ligand or substrate. mdpi.com This mechanism offers several advantages, including the potential for greater subtype selectivity and a more nuanced level of biological response, as allosteric modulators often have no effect in the absence of the primary ligand. nih.gov

The this compound scaffold possesses characteristics suitable for the design of allosteric modulators. Its well-defined three-dimensional structure can be tailored to fit into specific allosteric pockets on protein surfaces. For targets like N-methyl-D-aspartate (NMDA) receptors, which are critical in neurotransmission, various allosteric sites have been identified that can bind small molecules, leading to either positive allosteric modulation (PAMs) or negative allosteric modulation (NAMs). nih.gov The development of selective modulators for these receptors is a promising therapeutic strategy for a range of neurological and psychiatric disorders. nih.govdntb.gov.ua The rigid azetidine core of this compound could serve as a central scaffold from which vectors for interaction with an allosteric site can be projected, potentially leading to novel and highly selective modulators of receptor function.

Development of Advanced Chemical Probes and Ligands

The unique structural and physicochemical properties of this compound make it an attractive building block for the creation of sophisticated chemical tools for probing biological systems.

Incorporation into PROTAC (Proteolysis-Targeting Chimeras) Linkers and Degrader Motifs

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. researchgate.net They consist of two "warhead" moieties—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. researchgate.net The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for protein ubiquitination and subsequent degradation by the proteasome. nih.gov

The properties of the linker, such as its length, rigidity, and solubility, significantly influence the efficacy and selectivity of the PROTAC. researchgate.net The incorporation of the this compound moiety into a PROTAC linker could offer distinct advantages. The rigid azetidine ring can help to control the conformational flexibility of the linker, potentially pre-organizing the two warheads for optimal ternary complex formation. researchgate.net Furthermore, the polarity of the sulfonamide group may enhance the aqueous solubility of the PROTAC, a common challenge in their development. While linkers are often composed of polyethylene (B3416737) glycol (PEG) or simple alkyl chains, the inclusion of more rigid and defined structures like azetidine is an area of active investigation to improve PROTAC performance. broadpharm.com Aryl sulfonamides have already been utilized in the design of PROTACs, demonstrating the compatibility of the sulfonamide functional group within this technology. nih.gov

Utilization as Bioisosteric Replacements in Lead Optimization

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. magtech.com.cnnih.gov This approach is critical for fine-tuning a molecule's drug-like characteristics during lead optimization. patsnap.comnih.gov

The this compound scaffold can serve as a bioisostere for other commonly used chemical groups. For instance, the azetidine ring is considered a saturated, three-dimensional bioisostere for phenyl rings or other flat aromatic systems. Replacing a flat ring with a 3D scaffold like azetidine can improve solubility, reduce metabolic liability, and provide new intellectual property opportunities. The sulfonamide group itself is a well-known bioisostere for amides, esters, and carboxylic acids. The N,N-dimethylated sulfonamide offers a non-ionizable, polar, hydrogen-bond accepting group that is stable to hydrolysis.

Table 2: Potential Bioisosteric Replacements Using the Azetidine Sulfonamide Scaffold

Original Functional Group Bioisosteric Replacement Potential Advantages of Replacement
Phenyl Ring Azetidine Ring Improved solubility, metabolic stability, novel chemical space nih.gov
Carboxamide N,N-Dimethylsulfonamide Increased stability to hydrolysis, modulation of polarity and H-bonding magtech.com.cn

Applications in Polymer Chemistry and Functional Materials Science

The reactivity of the strained azetidine ring, particularly when activated by an N-sulfonyl group, opens avenues for its use in polymer chemistry. Research has demonstrated that N-sulfonylazetidines can undergo anionic ring-opening polymerization (AROP). nsf.govnih.gov

Specifically, N-(methanesulfonyl)azetidine has been shown to polymerize at room temperature in the presence of a strong base, which deprotonates the carbon of the methanesulfonyl group. nsf.govnih.gov This "activated monomer" then undergoes spontaneous ring-opening polymerization. The resulting polymer, a polysulfonylamide, incorporates the sulfonyl group into the polymer backbone. nsf.govnih.gov This creates a polymer with structural similarities to polyamides but with sulfonylamide linkages instead of carboxamide linkages, potentially leading to materials with different physical and chemical properties. nsf.gov

Following polymerization, these materials can be further modified. For example, a sulfonamide-functionalized poly(styrene oxide) has been synthesized, demonstrating that polymers can be endowed with sulfonamide groups. rsc.org A post-polymerization modification using lithium methoxide (B1231860) was shown to generate a reactive sulfonate moiety, transforming the polymer into a lithium-sulfonated material with altered thermal properties. rsc.org Highly fluorinated polymers containing sulfonate or sulfonamide groups have also been developed for use in high-efficiency separation methods. nih.gov The this compound monomer could potentially be used in similar polymerization strategies to create novel functional materials with tailored properties for a range of applications.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-(methanesulfonyl)azetidine
SLC-0111
Dorzolamide
Acetazolamide

Incorporation into Polymer Backbones or Side Chains

The integration of this compound into polymer structures, either as part of the main chain or as a pendant group, offers a strategy for imbuing materials with novel properties. The inherent characteristics of the azetidine ring, such as ring strain and a defined three-dimensional structure, combined with the electronic influence of the sulfonamide group, can significantly impact the physical and chemical behavior of the resulting polymers.

Research into polymers containing sulfonamide moieties has demonstrated their potential in various applications. For instance, the synthesis of thermoresponsive hydrogels has been achieved through the radical copolymerization of monomers like N-[3-(dimethylamino)-propyl]methacrylamide (DMAPMA) with other hydrophilic monomers. researchgate.net These hydrogels exhibit thermal phase transition behaviors, which are crucial for applications such as controlled drug release carriers. researchgate.net The incorporation of sulfonamide-containing monomers can influence properties like thermal stability and swellability in different media. researchgate.net

While direct studies on polymers exclusively featuring this compound are not extensively documented, the principles derived from related polymer systems are applicable. The azetidine ring can introduce a degree of rigidity into the polymer backbone, potentially raising the glass transition temperature and altering mechanical properties. When incorporated as a side chain, the polar sulfonamide group can enhance hydrophilicity and provide sites for hydrogen bonding, influencing solubility and interaction with other molecules.

The synthesis of such polymers would likely involve standard polymerization techniques, such as free-radical or condensation polymerization, using appropriately functionalized this compound monomers. The specific synthetic route would be dictated by the desired polymer architecture and properties.

Table 1: Potential Effects of this compound Incorporation on Polymer Properties

PropertyPotential Effect of Backbone IncorporationPotential Effect of Side Chain Incorporation
Thermal Stability May increase due to rigid ring structureDependent on the thermal stability of the side chain itself
Mechanical Strength Can enhance stiffness and rigidityMay act as a plasticizer or enhance intermolecular interactions
Solubility Influences solubility based on the overall polymer structureCan increase hydrophilicity due to the polar sulfonamide group
Reactivity The azetidine ring can be a site for post-polymerization modificationThe sulfonamide group can participate in further chemical reactions

Design of Advanced Chemical Tools for Synthetic Biology

Synthetic biology aims to design and construct new biological parts, devices, and systems. A key aspect of this field is the development of chemical tools that can probe and manipulate biological processes with high precision. The unique structure of this compound makes it an attractive scaffold for creating such tools.

The sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents. nih.govnih.gov In the context of synthetic biology, this moiety can be exploited for its ability to interact with specific biological targets. For example, engineered biosensors could be designed to recognize and report on the presence of molecules containing the sulfonamide group.

Furthermore, the field of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, offers exciting possibilities. nih.gov this compound could be modified to include a "chemical handle" that allows it to participate in bioorthogonal reactions. This would enable the specific labeling and tracking of molecules or cellular components in their native environment. For instance, a bioorthogonal reaction involving the release of sulfonamides has been reported, highlighting the potential for developing prodrugs or controlled-release systems. nih.gov

The azetidine ring itself is a feature of some natural products and can influence molecular recognition and binding affinity. nih.gov In the design of chemical probes, the rigid conformation of the azetidine can help to pre-organize other functional groups, leading to higher selectivity for the intended biological target. Research has shown that azetidine-containing alkaloids can be produced by nonribosomal peptide synthetase pathways in bacteria, indicating that biological systems can accommodate and process this ring system. nih.gov

The development of chemical tools based on this compound could lead to novel biosensors, imaging agents, and modulators of engineered biological circuits. These tools would contribute to a deeper understanding of complex biological systems and facilitate the design of more sophisticated synthetic life forms.

Table 2: Potential Applications of this compound-Based Tools in Synthetic Biology

Application AreaSpecific ToolPrinciple of Operation
Biosensing Fluorescent ProbesThe sulfonamide group could act as a recognition element for a specific protein, with the azetidine scaffold linking it to a fluorophore.
Bioorthogonal Labeling Azetidine-alkyne derivativesThe azetidine-sulfonamide could be functionalized with an alkyne for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions within a cell.
Prodrug Activation Caged CompoundsThe sulfonamide's biological activity could be masked by a photolabile group attached to the azetidine ring, allowing for light-induced activation.
Modulation of Gene Circuits Small Molecule InducersThe compound could be designed to bind to and activate or repress an engineered transcription factor, thereby controlling gene expression.

Future Directions and Emerging Research Avenues for N,n Dimethylazetidine 3 Sulfonamide

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of azetidine (B1206935) derivatives can be challenging due to the inherent ring strain of the four-membered ring. medwinpublishers.com Traditional methods for the synthesis of sulfonamides often involve the use of sulfonyl chlorides, which can be sensitive to moisture. frontiersrj.com Future research will likely focus on developing more efficient and environmentally benign methods for the construction of N,N-Dimethylazetidine-3-sulfonamide.

Key areas of exploration could include:

Catalytic C-H Functionalization: Directing the sulfamoylation of an N,N-dimethylazetidine precursor would be a highly atom-economical approach.

Flow Chemistry: Continuous flow reactors could offer enhanced control over reaction parameters, improving safety and scalability for the synthesis of this and related compounds.

Biocatalysis: The use of engineered enzymes could provide a highly selective and sustainable route to enantiomerically pure azetidine sulfonamides.

Novel Sulfonylating Reagents: The development of new, more stable, and selective sulfonylating agents could circumvent the limitations of traditional reagents. frontiersrj.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. For a novel compound like this compound, these computational tools can be invaluable in predicting its properties and guiding the design of derivatives with desired characteristics.

Future applications in this area may include:

Predictive Modeling: AI algorithms could be trained on existing data for azetidines and sulfonamides to predict physicochemical properties, bioactivity, and potential toxicity of this compound and its analogues.

De Novo Design: Generative models could design novel azetidine sulfonamide derivatives with optimized properties for specific applications, such as targeting a particular biological receptor.

Reaction Optimization: Machine learning could be used to optimize reaction conditions for the synthesis of this compound, leading to higher yields and purity.

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The strained azetidine ring offers a unique platform for exploring novel chemical reactions. The interplay between the azetidine and the sulfonamide group could lead to unprecedented transformations.

Potential areas of investigation include:

Ring-Opening Reactions: The selective opening of the azetidine ring could provide access to a variety of functionalized acyclic sulfonamides.

[3+2] Cycloadditions: The use of the azetidine as a three-atom component in cycloaddition reactions could lead to the synthesis of novel heterocyclic systems.

Directed Functionalization: The sulfonamide group could be used to direct the functionalization of the azetidine ring at specific positions.

Advanced Mechanistic Investigations via In Situ Spectroscopic Techniques

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for its rational application. In situ spectroscopic techniques can provide real-time insights into these processes.

Future mechanistic studies could employ:

In Situ NMR and IR Spectroscopy: These techniques can be used to monitor the formation of intermediates and byproducts during the synthesis of the target compound.

Computational Modeling (DFT): Density Functional Theory calculations can be used to model reaction pathways and transition states, providing a theoretical framework for understanding the observed reactivity.

Kinetics Studies: Detailed kinetic analysis can elucidate the factors that control the rate and selectivity of reactions involving this compound.

Synergistic Applications in Multidisciplinary Chemical Research Fields

The unique combination of structural features in this compound suggests its potential for a wide range of applications across different fields of chemical research. The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, while the azetidine ring can impart favorable physicochemical properties. frontiersrj.comnih.gov

Potential synergistic applications include:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dimethylazetidine-3-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves sulfonylation of azetidine derivatives. For example, react 3-aminoazetidine with a sulfonyl chloride (e.g., dimethylsulfamoyl chloride) in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via column chromatography .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0°C to room temperature) to minimize side reactions like over-sulfonylation. Use inert solvents (e.g., DMF or DCM) to enhance solubility .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR : Confirm substitution patterns (e.g., azetidine ring protons at δ 3.0–4.0 ppm, sulfonamide protons at δ 2.8–3.2 ppm) .
  • HPLC-MS : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect molecular ions ([M+H]+) via electrospray ionization .
  • Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .

Q. What safety protocols are critical when handling this compound in the lab?

  • Hazard Mitigation :

  • Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
  • Use fume hoods to prevent inhalation of dust/aerosols.
  • Store in a cool, dry place (<25°C) in airtight containers to avoid hygroscopic degradation .
    • Emergency Measures : For accidental exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can stereochemical outcomes in the sulfonylation of azetidine derivatives be controlled?

  • Stereoselective Synthesis : Use chiral auxiliaries or catalysts (e.g., L-proline) during sulfonylation to induce asymmetry. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or circular dichroism .
  • Computational Modeling : Employ DFT calculations (B3LYP/6-31G*) to predict transition states and optimize reaction pathways for desired stereoisomers .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Data Reconciliation :

  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals.
  • Compare experimental IR spectra (e.g., S=O stretches at ~1150 cm⁻¹) with simulated spectra from Gaussian software .
    • Case Study : If unexpected peaks arise in mass spectra, conduct high-resolution MS (HRMS-ESI) to distinguish between fragmentation artifacts and impurities .

Q. How can the reactivity of this compound be leveraged in medicinal chemistry?

  • Pharmacophore Design : Introduce substituents to the azetidine ring (e.g., fluorination at C2) to enhance metabolic stability. Assess bioactivity via in vitro kinase inhibition assays (IC50 values) .
  • SAR Studies : Synthesize analogs with varied sulfonamide groups (e.g., aryl vs. alkyl) and evaluate binding affinity using surface plasmon resonance (SPR) .

Q. What advanced purification techniques improve yield for complex derivatives?

  • Chromatography : Use preparative HPLC (XBridge C18 column, 10 µm) with gradient elution (water/acetonitrile + 0.1% TFA) for high-purity isolation (>99%).
  • Crystallization : Optimize solvent pairs (e.g., ethanol/water) to grow single crystals for X-ray diffraction analysis, ensuring structural confirmation .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of sulfonamide intermediates .
  • Quality Control : Regularly calibrate analytical instruments (e.g., NMR shimming, HPLC column equilibration) to ensure reproducibility .
  • Data Interpretation : Use MestReNova or ACD/Labs software for spectral analysis to reduce human error in peak assignments .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethylazetidine-3-sulfonamide
Reactant of Route 2
N,N-Dimethylazetidine-3-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.